molecular formula C18H11BrN4O2S B4988921 (E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile

Cat. No.: B4988921
M. Wt: 427.3 g/mol
InChI Key: UGQKXBSFHLFVPK-JLHYYAGUSA-N
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Description

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromophenyl group, a nitroanilino group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl thiourea with α-haloketone under basic conditions.

    Coupling Reaction: The synthesized thiazole derivative is then coupled with a nitroaniline derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Condensation: The prop-2-enenitrile moiety can participate in further condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, copper(I) iodide (CuI) as a catalyst

    Condensation: Aldehydes, ketones, piperidine as a base

Major Products

    Reduction of Nitro Group: Formation of the corresponding aniline derivative

    Substitution of Bromine: Formation of various substituted thiazole derivatives

    Condensation Reactions: Formation of more complex nitrile-containing compounds

Scientific Research Applications

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

    Modulating Signaling Pathways: Affecting key signaling pathways such as the PI3K-AKT or MAPK pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile
  • (E)-2-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile
  • (E)-2-[4-(3-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile

Uniqueness

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, or methyl analogs

Properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O2S/c19-14-3-1-2-12(8-14)17-11-26-18(22-17)13(9-20)10-21-15-4-6-16(7-5-15)23(24)25/h1-8,10-11,21H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQKXBSFHLFVPK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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